2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
The compound 2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid features a pyrazolo[3,4-b]pyridine core with distinct substituents: a cyclopropyl group at position 3, an isopropyl group at position 6, and a trifluoromethyl (-CF₃) group at position 4.
Properties
IUPAC Name |
2-[3-cyclopropyl-6-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-7(2)10-5-9(15(16,17)18)12-13(8-3-4-8)20-21(6-11(22)23)14(12)19-10/h5,7-8H,3-4,6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYSKLDMAVKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(F)(F)F)C(=NN2CC(=O)O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a synthetic compound belonging to the class of pyrazolo[3,4-b]pyridines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H16F3N3O2
- Molecular Weight: 327.31 g/mol
- CAS Number: 1018144-00-7
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound has shown promise in several areas:
- Inhibition of Cyclin-dependent Kinases (CDKs) :
- Anticancer Activity :
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects include:
- Selective Inhibition of Enzymes : The compound selectively inhibits specific kinases involved in cell cycle progression and apoptosis.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and pain signaling, particularly through the inhibition of adenylyl cyclase type 1 (AC1), which is implicated in pain sensitization .
Case Studies
-
Study on CDK Inhibition :
A recent study reported that derivatives of pyrazolo[3,4-b]pyridines showed selective inhibition against CDK2 with an IC50 value of approximately 0.36 µM. This selectivity is crucial for minimizing side effects in therapeutic applications . -
Antiproliferative Assays :
In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound has been studied for its biological properties, particularly its role in modulating various biological pathways:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo-pyridine compounds exhibit anti-inflammatory properties. The trifluoromethyl group may enhance the compound's ability to interact with biological targets involved in inflammation pathways.
- Antitumor Potential : Studies have suggested that pyrazolo-pyridines can inhibit cancer cell proliferation. The specific structural features of this compound may contribute to its effectiveness against certain cancer types.
- CNS Activity : Some pyrazolo-pyridine derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of pyrazolo-pyridines for their anti-inflammatory effects. The results indicated that compounds similar to 2-(3-Cyclopropyl-6-isopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid significantly reduced inflammation markers in vitro and in vivo models .
- Case Study 2 : Research conducted on the antitumor properties revealed that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ primarily in substituents at positions 3, 4, and 6 of the pyrazolo[3,4-b]pyridine scaffold (Table 1). These modifications influence molecular weight, lipophilicity, and electronic properties:
Table 1: Substituent and Molecular Comparison
*Estimated based on molecular formula.
Key Observations:
- Position 6 Substituents: The target compound’s 6-isopropyl group (aliphatic) contrasts with aromatic substituents (e.g., phenyl, 4-ethylphenyl) in analogs. This may reduce π-π stacking interactions but improve metabolic stability compared to aromatic analogs .
- Position 4 Substituents: The trifluoromethyl (-CF₃) group in the target compound provides strong electron-withdrawing effects, enhancing stability and binding affinity in hydrophobic pockets.
Position 3 Substituents :
- Cyclopropyl (target) vs. methyl (analogs): Cyclopropyl’s ring strain may confer conformational rigidity, influencing target engagement .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine precursors. A general approach includes cyclization of intermediates such as 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide under basic conditions (e.g., potassium carbonate), followed by hydrazine hydrate-mediated cyclization . Key intermediates include cyclopropyl-substituted pyrazole derivatives and trifluoromethyl-containing building blocks. For analogous compounds, ESIMS and NMR data are critical for verifying intermediate structures .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- 1H NMR : Essential for confirming substituent positions and cyclopropane integration. Peaks at δ 8.69 ppm (d, 1H) and δ 2.56 ppm (s, 3H) correlate with pyridine protons and methyl groups, respectively .
- LCMS/HPLC : Validates purity (≥94%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for related derivatives) .
- FT-IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations.
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
Prioritize in vitro assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Cell viability assays : Evaluate anti-proliferative effects on cancer lines (e.g., prostate cancer via autophagy induction, as seen in structurally similar pyrazolo[3,4-b]pyridines) .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.
Advanced Research Questions
Q. How can computational reaction path search methods optimize its synthesis?
Tools like quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. ICReDD’s methodology combines computational screening (e.g., reaction path searches) with experimental validation to identify optimal conditions (e.g., solvent, catalyst) . For example, automated workflows can prioritize cyclopropane ring formation pathways with minimal side products.
Q. What strategies resolve discrepancies between computational predictions and experimental yields?
- Sensitivity analysis : Vary reaction parameters (temperature, solvent polarity) to align computational models with empirical data.
- Error-source mapping : Identify mismatches (e.g., solvent effects not accounted for in simulations) using iterative feedback loops .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate computational descriptors (activation energy, orbital interactions) with observed yields .
Q. How can structure-activity relationships (SAR) be established for derivatives?
- Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing isopropyl with ethyl or hydroxy groups) and tabulate bioactivity (Table 1).
- Computational docking : Map substituent effects on binding affinity (e.g., trifluoromethyl enhancing lipophilicity and target engagement) .
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives
Q. What methods validate purity and stability under various conditions?
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .
- Forced degradation : Acid/alkaline hydrolysis, oxidative stress (H₂O₂), and photolysis to identify degradation pathways.
Q. How can solubility challenges in biological assays be addressed?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity.
- Prodrug design : Convert the acetic acid moiety to ester prodrugs (e.g., ethyl ester derivatives) for enhanced lipophilicity .
Q. What protocols ensure reproducibility in multi-step synthesis?
Q. How can substituent effects on reactivity be analyzed using mechanistic studies?
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
- Electron microscopy (TEM/SEM) : Visualize intermediates in solid-state reactions (e.g., cyclopropane ring formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
